4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione
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Overview
Description
4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione is a chemical compound that belongs to the class of naphthofurans This compound is characterized by a naphtho[2,3-c]furan core structure with a benzenesulfonyl group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which undergoes cyclization to form the desired naphthofuran compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it may inhibit the activity of protein kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-c]furan-1,3-dione: Lacks the benzenesulfonyl group but shares the core naphthofuran structure.
Naphtho[2,3-c]thiophene-1,3-dione: Contains a thiophene ring instead of a furan ring.
Diphyllin: A naturally occurring compound with a similar naphthofuran core but different substituents.
Uniqueness
4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
60981-79-5 |
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Molecular Formula |
C18H10O5S |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-(benzenesulfonyl)benzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H10O5S/c19-17-14-10-11-6-4-5-9-13(11)16(15(14)18(20)23-17)24(21,22)12-7-2-1-3-8-12/h1-10H |
InChI Key |
CMYNKYSRTQGPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=CC4=CC=CC=C42)C(=O)OC3=O |
Origin of Product |
United States |
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